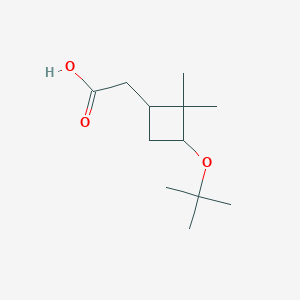

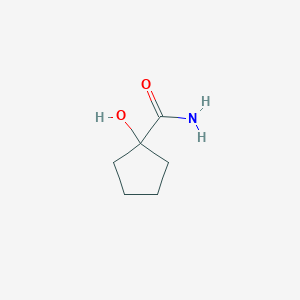

2-(3-(叔丁氧基)-2,2-二甲基环丁基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butoxy-related compounds involves stable precursors and intermediates. For instance, a stable precursor of lithiated cyclopropenone acetal was used in the practical synthesis of cysteine proteinase inhibitors, indicating that tert-butoxy groups can be incorporated into complex molecules for pharmaceutical applications . Additionally, the synthesis of orthogonally protected boronic acid analogs of amino acids, which include tert-butoxy groups, suggests that these groups can be used in the synthesis of compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of tert-butoxy-related compounds often includes stabilizing intramolecular interactions. For example, a zwitterionic compound with a tert-butoxy group was found to be stabilized by an intramolecular six-membered N—H⋯O hydrogen bond . This indicates that the tert-butoxy group can be part of a compound that forms stable zwitterionic structures with specific intramolecular hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxy groups can vary. A cyclodimerization reaction of a compound with tert-butoxy groups was observed upon heating, leading to a mixture of isomeric lactone-acids . This suggests that tert-butoxy-containing compounds can undergo specific cyclization reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy-related compounds can be characterized using various analytical techniques. For instance, the use of gas chromatography-mass spectrometry (GC-MS) for the determination of 2-butoxyacetic acid, a metabolite of 2-butoxyethanol, demonstrates the ability to separate and detect compounds with tert-butoxy groups . The electron-withdrawing character of the tert-butylaminoxyl group in alpha-substituted acetic acids was also investigated, showing that these groups can influence the acid-dissociation equilibria of the compounds .

科学研究应用

自由基引发和聚合物合成

2-(3-(叔丁氧基)-2,2-二甲基环丁基)乙酸与叔丁基过氧乙酸有关,叔丁基过氧乙酸是一种已知的自由基引发剂,通常在金属催化剂或光活化剂存在下使用。它作为自由基引发剂用于聚合物合成,突出了其在开发具有定制性能的聚合物材料方面的重要性 (Powell, 2012).

化学发光研究

涉及叔丁基取代化合物单线态氧化的研究已经导致合成出硫代基、亚磺酰基和磺酰基取代的双环二噁烷,它们表现出碱诱导的化学发光。此特性对于分析化学中的应用至关重要,其中化学发光作为一种灵敏的检测方法 (Watanabe 等,2010).

有机合成和催化

由 β-酮酸的叔丁基酯合成 1,3-二氧杂环-4-酮衍生物证明了叔丁基取代化合物在有机合成中的多功能性。这些衍生物是制备各种有机化合物的关键中间体,突出了它们在合成有机化学中的重要性 (Sato 等,1983).

配位化学和模型配合物

双(3,5-二烷基吡唑-1-基)乙酸在结构上与 2-(3-(叔丁氧基)-2,2-二甲基环丁基)乙酸相似,已经研究了它们对金属离子(如 Zn(II) 和 Fe(II))的配位性质。这些研究提供了对酶活性位点模型配合物设计的见解,有助于我们理解酶的功能并促进仿生催化剂的开发 (Beck 等,2001).

有机合成中的保护基团化学

叔丁基二甲基甲硅烷基广泛用于有机合成过程中保护羟基。该保护基的稳定性和易去除性使其成为合成复杂有机分子(包括前列腺素)的宝贵工具,突出了叔丁基取代化合物在促进合成策略中的作用 (Corey & Venkateswarlu, 1972).

作用机制

未来方向

属性

IUPAC Name |

2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-11(2,3)15-9-6-8(7-10(13)14)12(9,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFZAVQBZMIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC(C)(C)C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)